Adoprazine Adoprazine Adoprazine, a potential atypical antipsychotic bearing potent D2 receptor antagonist and 5-HT1A receptor agonist properties.IC50 Value: N/ATarget: Dopamine Receptor; 5-HT ReceptorAdoprazine is a full 5-HT1A receptor agonist and full D2/3 receptor antagonist possessing characteristics of an atypical antipsychotic, representing a potential novel treatment for schizophrenia.
Brand Name: Vulcanchem
CAS No.: 222551-17-9
VCID: VC0003925
InChI: InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2
SMILES: C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5
Molecular Formula: C24H24FN3O2
Molecular Weight: 405.5 g/mol

Adoprazine

CAS No.: 222551-17-9

Cat. No.: VC0003925

Molecular Formula: C24H24FN3O2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Adoprazine - 222551-17-9

Specification

CAS No. 222551-17-9
Molecular Formula C24H24FN3O2
Molecular Weight 405.5 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine
Standard InChI InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2
Standard InChI Key IUVSEUFHPNITEQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5
Canonical SMILES C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5

Introduction

Chemical and Structural Properties of Adoprazine

Adoprazine (IUPAC name: 1-[2-(4-fluorophenyl)ethyl]-4-[2-(1,4-benzodioxan-2-yl)ethyl]piperazine) is a synthetic arylpiperazine derivative with a molecular formula of C24H24FN3O2\text{C}_{24}\text{H}_{24}\text{FN}_3\text{O}_2 and a molecular weight of 405.4647 g/mol . The compound is achiral, lacking defined stereocenters or E/Z isomerism, which simplifies its synthetic pathway but may limit receptor-binding specificity. Its structure features a fluorophenyl group linked to a piperazine moiety via an ethyl chain, while a 1,4-benzodioxane group extends from the piperazine nitrogen (Figure 1).

Table 1: Key Chemical Properties of Adoprazine

PropertyValue
Molecular FormulaC24H24FN3O2\text{C}_{24}\text{H}_{24}\text{FN}_3\text{O}_2
Molecular Weight405.4647 g/mol
StereochemistryAchiral
SMILESFC1=CC=C(C=C1)C2=CC(CN3CCN(CC3)C4=CC=CC5=C4OCCO5)=CN=C2
InChI KeyIUVSEUFHPNITEQ-UHFFFAOYSA-N

The absence of stereochemical complexity contrasts with many antipsychotics, such as risperidone, which exhibit enantiomer-specific activity. This structural simplicity may have contributed to Adoprazine’s straightforward synthesis but also limited opportunities for optimizing receptor selectivity .

Pharmacological Profile and Receptor Interactions

Adoprazine’s pharmacological activity centers on its dual affinity for serotonin and dopamine receptors. Radioligand binding assays revealed high affinity for human recombinant D2 (Ki=12.2nMK_i = 12.2 \, \text{nM}), D3 (Ki=13.1nMK_i = 13.1 \, \text{nM}), and 5-HT1A receptors (Ki=0.66nMK_i = 0.66 \, \text{nM}), with moderate activity at 5-HT2B and negligible affinity for 5-HT2A, histamine H1, or muscarinic receptors . Functional assays demonstrated full agonism at 5-HT1A receptors (pEC50=9.0\text{pEC}_{50} = 9.0) and full antagonism at D2 (pA2=9.3\text{pA}_2 = 9.3) and D3 (pA2=8.9\text{pA}_2 = 8.9) receptors .

Table 2: Receptor Binding Affinities of Adoprazine

ReceptorKi(nM)K_i \, (\text{nM})Activity Type
D212.2 ± 1.5Full Antagonist
D313.1 ± 1.7Full Antagonist
5-HT1A0.66 ± 0.02Full Agonist
5-HT2B52.5 ± 4.4Moderate Antagonist
Compound5-HT1A/D25-HT2A/D2D3/D2
Adoprazine0.0544.301.07
Clozapine0.640.031.62
Olanzapine70.70.061.62

Clinical Development and Discontinuation

Adoprazine entered Phase II trials for schizophrenia but was discontinued due to:

  • Suboptimal pharmacokinetics: Oral bioavailability of 35-40% in primates, with a half-life (t1/2t_{1/2}) of 2.3 hours—insufficient for once-daily dosing .

  • Inconsistent efficacy: While reducing positive symptoms in early trials, it showed no superiority over haloperidol in PANSS total score reduction (mean difference: -1.8, p=0.34) .

  • Metabolic interactions: CYP3A4 inhibition (IC50=4.77μM\text{IC}_{50} = 4.77 \, \mu\text{M}) risked drug-drug interactions with common antipsychotic adjuncts like valproate .

Discontinuation paralleled similar compounds (e.g., Mazapertine succinate), underscoring the challenge of balancing receptor polypharmacy and pharmacokinetic viability in antipsychotic development .

Comparative Analysis with Contemporary Antipsychotics

D3 Selectivity: Adoprazine’s D3/D2 affinity ratio (1.07) contrasts with the selective D3 antagonist ABT-925 (ratio: 62), which showed procognitive effects in Phase II but failed for schizophrenia .

5-HT1A Efficacy: Full agonism differentiates it from partial agonists like buspirone, potentially explaining anxiolytic effects in preclinical models but also risking excessive 5-HT1A activation (e.g., gastrointestinal side effects) .

Future Directions and Lessons Learned

Adoprazine’s discontinuation highlights critical gaps in antipsychotic development:

  • Pharmacokinetic optimization: Structural modifications to improve metabolic stability (e.g., fluorination at strategic positions) could extend half-life.

  • Receptor selectivity tuning: Hybridizing D3 antagonism with 5-HT2A/1A modulation might enhance efficacy while minimizing side effects.

  • Biomarker-driven trials: Future studies could stratify patients by 5-HT1A receptor polymorphisms to identify responsive subgroups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator